1-(1,3-benzothiazol-2-yl)ethyl 3-oxo-3H-benzo[f]chromene-2-carboxylate
Description
1-(1,3-Benzothiazol-2-yl)ethyl 3-oxo-3H-benzo[f]chromene-2-carboxylate is a hybrid heterocyclic compound combining a benzo[f]chromene core with a 1,3-benzothiazole moiety via an ethyl ester linkage. The benzo[f]chromene scaffold is structurally related to coumarin derivatives, which are known for diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties .
Properties
IUPAC Name |
1-(1,3-benzothiazol-2-yl)ethyl 3-oxobenzo[f]chromene-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H15NO4S/c1-13(21-24-18-8-4-5-9-20(18)29-21)27-22(25)17-12-16-15-7-3-2-6-14(15)10-11-19(16)28-23(17)26/h2-13H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTLNASAGAXVLAB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NC2=CC=CC=C2S1)OC(=O)C3=CC4=C(C=CC5=CC=CC=C54)OC3=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H15NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Three-Component Condensation Strategy
The benzo[f]chromene core can be constructed via a silica-supported ionic liquid-catalyzed reaction between 1-naphthol, acetophenone derivatives, and triethyl orthobenzoate. This method, adapted from, achieves yields >85% under solvent-free conditions at 80°C (Scheme 1).
Mechanistic Insights:
The ionic liquid [pmim]HSO₄-SiO₂ facilitates:
Hydrolysis to Carboxylic Acid
Ethyl 3-oxo-3H-benzo[f]chromene-2-carboxylate intermediates undergo saponification using 10% NaOH in ethanol at 80°C for 15 minutes, achieving 92% conversion to the carboxylic acid. Critical parameters:
- Temperature: <80°C prevents decarboxylation
- Solvent: Ethanol/water (1:2 v/v) optimizes solubility
- Workup: Precipitation in cold water yields pure product.
Synthesis of 1-(1,3-Benzothiazol-2-yl)ethanol
Benzothiazole Ring Formation
The Hoesch reaction provides direct access to 2-substituted benzothiazoles:
Substrate Preparation:
Ketone Reduction:
Alternative Route:
Nucleophilic substitution of 2-chlorobenzothiazole with ethylene oxide under phase-transfer conditions (TBAB, K₂CO₃, DMF) achieves 65% yield but requires rigorous moisture control.
Esterification Strategies
Steglich Esterification
Conditions:
- Coupling Agent: DCC (1.2 eq)
- Catalyst: DMAP (0.1 eq)
- Solvent: Anhydrous CH₂Cl₂
- Temperature: 0°C → RT over 12h
Yield: 82% after column chromatography (SiO₂, hexane/EtOAc 3:1)
Acyl Chloride Method
Chlorination:
Alcohol Coupling:
Optimization Data
Table 1. Esterification Method Comparison
| Parameter | Steglich | Acyl Chloride |
|---|---|---|
| Yield (%) | 82 | 79 |
| Purity (HPLC) | 98.5 | 97.2 |
| Reaction Time (h) | 12 | 4 |
| Scale-up Feasibility | Excellent | Moderate |
Spectroscopic Characterization
1H NMR (500 MHz, CDCl₃):
- δ 8.45 (d, J=8.5 Hz, 1H, H-4 chromene)
- δ 7.92–7.88 (m, 2H, benzothiazole H-5,6)
- δ 5.32 (q, J=6.8 Hz, 1H, CHCH₂O)
- δ 3.01 (s, 3H, COCH₃)
IR (KBr):
Alternative Synthetic Approaches
One-Pot Tandem Reaction
Combining benzothiazole formation and esterification in ionic liquid [Bmim]HSO₄:
Microwave-Assisted Synthesis
Rapid coupling (30 min, 100W):
Industrial-Scale Considerations
Critical Factors:
Chemical Reactions Analysis
1-(1,3-benzothiazol-2-yl)ethyl 3-oxo-3H-benzo[f]chromene-2-carboxylate undergoes various chemical reactions, including:
Scientific Research Applications
1-(1,3-benzothiazol-2-yl)ethyl 3-oxo-3H-benzo[f]chromene-2-carboxylate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(1,3-benzothiazol-2-yl)ethyl 3-oxo-3H-benzo[f]chromene-2-carboxylate involves its interaction with specific molecular targets. In biological systems, it may inhibit the activity of certain enzymes or disrupt cellular processes by binding to DNA or proteins . The exact pathways and molecular targets can vary depending on the specific application and derivative used .
Comparison with Similar Compounds
Key Observations :
- Yield Trends : Simple esters (e.g., 6a , 6b ) exhibit higher yields (>90%) compared to bulkier derivatives (6c , 6d ), suggesting steric or electronic challenges in esterification. The target compound’s synthesis may face similar hurdles due to the bulky benzothiazole group .
- Melting Points : Methyl ester (6a ) has the highest melting point (161.6–163.2°C), likely due to strong intermolecular interactions in the crystalline lattice. The target compound’s melting point is expected to differ significantly due to the planar aromatic benzothiazole moiety, which may enhance π-π stacking.
Comparison with Benzothiazole-Containing Analogues
1-(1,3-Benzothiazol-2-yl)ethanone (CAS 1629-78-3)
- Structure: Simpler benzothiazole derivative with an acetyl group (C9H7NOS, MW 177.23) .
Ethyl 7-[4-(1,3-Benzothiazol-2-yl)piperazin-1-yl]-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate
Electronic and Steric Effects
- The electron-withdrawing benzothiazole group may reduce the electron density of the ester carbonyl, altering reactivity in nucleophilic acyl substitution reactions compared to alkyl esters .
Biological Activity
1-(1,3-benzothiazol-2-yl)ethyl 3-oxo-3H-benzo[f]chromene-2-carboxylate is a compound of interest due to its potential biological activities. This article reviews its synthesis, biological activities, and relevant research findings.
The compound has the following chemical structure and properties:
- Molecular Formula : C15H13N O4S
- Molecular Weight : 299.33 g/mol
- IUPAC Name : 1-(1,3-benzothiazol-2-yl)ethyl 3-oxo-3H-benzo[f]chromene-2-carboxylate
Synthesis
The synthesis of this compound typically involves the condensation of benzothiazole derivatives with chromene-based structures. Various methodologies have been explored, including the use of ionic liquids as catalysts to enhance yields and reduce reaction times .
Anticancer Activity
Recent studies have demonstrated that compounds similar to 1-(1,3-benzothiazol-2-yl)ethyl 3-oxo-3H-benzo[f]chromene-2-carboxylate exhibit significant anticancer properties. For instance:
- Cytotoxicity : Compounds in this class have shown cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and U-937 (leukemia). The IC50 values for some derivatives ranged from 0.12 to 2.78 µM, indicating potent activity .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| A | MCF-7 | 0.48 |
| B | U-937 | 0.78 |
| C | HCT116 | 1.54 |
The mechanism of action for these compounds often involves inducing apoptosis in cancer cells through various pathways:
- Caspase Activation : Flow cytometry assays indicated that these compounds trigger apoptosis by increasing caspase activity.
- Cell Cycle Arrest : Some derivatives have been shown to arrest the cell cycle at the G1 phase, inhibiting cell proliferation .
Enzymatic Inhibition
Benzothiazole derivatives have also been studied for their ability to inhibit enzymes involved in lipid metabolism:
- Hepatic Lipase Inhibition : Certain compounds have demonstrated effectiveness in inhibiting hepatic lipase, which plays a critical role in lipid metabolism and is implicated in hypercholesterolemia .
Case Studies
A notable study focused on the protective effects of related compounds against oxidative stress in cellular models. The results indicated that these compounds could mitigate damage caused by reactive oxygen species (ROS), suggesting potential applications in neuroprotection and other oxidative stress-related conditions .
Q & A
Q. What are the common synthetic routes for preparing 1-(1,3-benzothiazol-2-yl)ethyl 3-oxo-3H-benzo[f]chromene-2-carboxylate?
The synthesis typically involves multi-step reactions, starting with the condensation of benzothiazole derivatives with chromene precursors. For example, analogous compounds like ethyl 3-oxo-3H-benzo[f]chromene-2-carboxylate are synthesized via cyclization reactions using catalysts such as palladium or copper under reflux conditions in solvents like dimethylformamide (DMF) or toluene . Key steps include functional group activation (e.g., esterification) and heterocyclic ring formation. Reaction parameters (temperature, solvent polarity) must be optimized to achieve yields >70% .
Q. Which analytical techniques are critical for confirming the structural integrity of this compound?
X-ray crystallography is the gold standard for unambiguous structural confirmation, as demonstrated for ethyl 3-oxo-3H-benzo[f]chromene-2-carboxylate (monoclinic system, space group P21/n, with unit cell parameters a = 14.67 Å, b = 4.52 Å, c = 19.39 Å) . Complementary methods include:
- NMR spectroscopy : To verify proton environments and coupling patterns.
- Mass spectrometry (MS) : For molecular ion ([M+H]<sup>+</sup>) and fragmentation pattern validation.
- HPLC : To assess purity (>95% threshold for pharmacological studies) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activities of benzothiazole-chromene hybrids?
Discrepancies in bioactivity data (e.g., antimicrobial vs. anticancer efficacy) often arise from variations in assay conditions or structural analogs. To address this:
- Perform dose-response studies across multiple cell lines or microbial strains.
- Use molecular docking to compare binding affinities with target proteins (e.g., kinases, DNA topoisomerases).
- Validate mechanisms via knockout models or competitive binding assays . For example, methyl 2-oxo-2H-benzo[g]chromene-3-carboxylate shows divergent activities depending on substituent positions (e.g., methoxy at C8 enhances antimicrobial activity) .
Q. What experimental design principles apply when evaluating environmental fate or ecological risks of this compound?
Follow frameworks like Project INCHEMBIOL, which emphasizes:
- Long-term monitoring : Track degradation pathways (hydrolysis, photolysis) and bioaccumulation in model organisms.
- Multi-compartment analysis : Assess distribution in soil, water, and biota using LC-MS/MS.
- Ecotoxicological assays : Measure EC50 values in Daphnia magna or algal species . Controls should include abiotic samples and solvent blanks to distinguish biological vs. chemical transformations .
Q. How do structural modifications influence the pharmacokinetic properties of benzothiazole-chromene derivatives?
Substituent effects are critical:
- Electron-withdrawing groups (e.g., -Cl, -F) improve metabolic stability by reducing cytochrome P450 oxidation.
- Hydrophilic moieties (e.g., -OH, -COOH) enhance aqueous solubility but may reduce blood-brain barrier permeability. For instance, ethyl 6-hydroxy-2-oxo-2H-chromene-3-carboxylate exhibits higher bioavailability than its methoxy analog due to improved solubility . Computational tools like LogP prediction (e.g., 2.63 for a related benzothiazole derivative) aid in rational design .
Q. What strategies mitigate challenges in purity assessment during large-scale synthesis?
Advanced purification and monitoring methods include:
- Hyphenated techniques : LC-MS or GC-MS for real-time impurity profiling.
- Recrystallization optimization : Use solvent mixtures (e.g., ethanol/water) to maximize crystal purity.
- In-line PAT (Process Analytical Technology) : Monitor reaction progress via FTIR or Raman spectroscopy . For example, palladium-catalyzed reactions require residual metal quantification via ICP-MS to meet pharmacopeial standards (<10 ppm) .
Methodological Resources
- Crystallographic Data : Refer to CCDC deposition numbers (e.g., 1538327 for analogous benzimidazole derivatives) for structural comparisons .
- Comparative Bioactivity Tables : Use SAR tables to prioritize analogs for testing (e.g., methyl 8-methoxy-2-oxo-2H-benzo[g]chromene-3-carboxylate vs. hydroxylated variants) .
- Environmental Risk Templates : Adapt protocols from long-term ecological studies (2005–2011) for standardized risk assessment .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
